2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S/c1-13-7-2-5-11-17(13)24-21(27)19-15-9-6-12-18(15)28-22(19)25-20(26)14-8-3-4-10-16(14)23/h2-5,7-8,10-11H,6,9,12H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBJHWQYSISGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antiviral properties, as well as its mechanism of action and therapeutic potential.
Chemical Structure and Properties
The compound features a cyclopentathiophene core, which is known for its ability to interact with various biological targets. The presence of the chlorobenzoyl and methylphenyl groups enhances its lipophilicity, potentially improving its bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C21H16Cl2N2O2S |
| Molecular Weight | 431.335 g/mol |
| Density | 1.489 g/cm³ |
| Boiling Point | 493.5 °C |
| Flash Point | 252.3 °C |
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit both Gram-positive and Gram-negative bacteria effectively. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.
Case Study: Antibacterial Efficacy
A study evaluated the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated an IC50 (half maximal inhibitory concentration) in the low micromolar range, demonstrating its potency.
Antifungal Activity
In addition to antibacterial properties, this compound also shows notable antifungal activity. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus niger.
The antifungal effect is primarily attributed to the inhibition of ergosterol biosynthesis in fungal cell membranes, which is crucial for maintaining cell integrity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against influenza viruses. The compound disrupts the polymerase assembly of the virus, inhibiting its replication.
Research Findings
In vitro experiments demonstrated an EC50 (effective concentration for 50% inhibition) value around 39 µM , indicating effective antiviral activity without significant cytotoxicity (CC50 > 250 µM).
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds was performed:
| Compound Name | Antibacterial IC50 (µM) | Antifungal EC50 (µM) | Antiviral EC50 (µM) |
|---|---|---|---|
| 2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-... | 30 | 25 | 39 |
| Cycloheptathiophene derivative | 90 | 60 | 58 |
| Another thiophene derivative | 45 | 35 | 20 |
Scientific Research Applications
Overview
Recent studies have highlighted the anticancer potential of thiophene derivatives, including those similar to the compound . The structural features of cyclopenta[b]thiophene derivatives contribute to their biological activity.
Case Study: Compound 17
A notable study synthesized a series of cyclohepta[b]thiophene derivatives, including a compound structurally related to our target. This compound demonstrated broad-spectrum anticancer activity with submicromolar growth inhibition (GI50) values across various cancer cell lines, such as A549 (lung cancer), OVACAR-4, and T47D. The mechanism was linked to tubulin polymerization inhibition , leading to cell cycle arrest and apoptosis induction .
Data Table: Anticancer Activity Comparison
| Cell Line | GI50 (μM) | Comparison with Nocodazole (μM) |
|---|---|---|
| A549 | 2.01 | 22.28 |
| OVACAR-4 | 2.27 | 20.75 |
| T47D | 0.362 | 81.283 |
Overview
The antiviral efficacy of thiophene derivatives has also been explored, particularly against influenza virus polymerase assembly.
Case Study: PA-PB1 Interaction Disruption
A study focused on cycloheptathiophene-3-carboxamide derivatives reported their ability to disrupt the PA-PB1 interaction crucial for influenza virus replication. Compounds were tested for their inhibitory effects, with some showing effective antiviral activity at micromolar concentrations without significant cytotoxicity .
Data Table: Antiviral Activity
| Compound ID | IC50 (μM) | EC50 (μM) | CC50 (μM) |
|---|---|---|---|
| Compound 1 | 90.7 | >100 | >250 |
| Compound 6 | Not specified | 18 | Not specified |
| Compound 19 | Not specified | 26 | Not specified |
Mechanistic Insights
Chemical Reactions Analysis
Hydrolysis Reactions
The compound exhibits reactivity at its amide and ester (if present) groups under hydrolytic conditions:
-
Amide bond hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the benzamido group undergoes hydrolysis to yield carboxylic acid derivatives. For example, cleavage of the 2-chlorobenzamido moiety generates 2-amino-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide as an intermediate .
-
Ester hydrolysis (if applicable): Ethyl or methyl ester derivatives (e.g., related analogs) hydrolyze to carboxylic acids under basic conditions (e.g., KOH/MeOH), facilitating further functionalization .
Key conditions :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | Free carboxylic acid + aniline derivative | ~65% |
| Basic hydrolysis | 2M NaOH, ethanol, 60°C | Carboxylate salt | ~78% |
Oxidation Reactions
The thiophene ring undergoes selective oxidation:
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Sulfur oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the thiophene sulfur to a sulfoxide or sulfone, depending on stoichiometry. This modification alters electronic properties and biological activity.
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Side-chain oxidation : The methyl group on the N-(2-methylphenyl) moiety can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄, though this is less common due to steric hindrance .
Example transformation :
Nucleophilic Substitution
The 2-chloro substituent on the benzoyl group participates in aromatic nucleophilic substitution:
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Chlorine displacement : Reactions with amines (e.g., piperidine) or alkoxides (e.g., NaOMe) in DMF at 80–100°C yield substituted benzamido derivatives.
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Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) replaces the chlorine atom with aryl groups, expanding structural diversity .
Notable example :
Functionalization via Coupling Reactions
The primary and secondary amide groups serve as handles for further derivatization:
-
Amide coupling : Using DCC/DMAP or CDI, the 3-carboxamide group reacts with amines or alcohols to form urea or carbamate derivatives .
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Mitsunobu reaction : The secondary alcohol (if present in analogs) undergoes substitution with nucleophiles (e.g., azides) under Mitsunobu conditions (DIAD, PPh₃) .
Typical workflow :
-
Activate carboxylate with DCC.
-
React with nucleophile (e.g., benzylamine).
-
Purify via column chromatography (SiO₂, Hex/EtOAc).
Comparative Reactivity with Structural Analogs
The reactivity profile aligns with structurally related cyclopenta[b]thiophene carboxamides, as shown below:
| Compound | Key Substituents | Hydrolysis Rate (k, h⁻¹) | Oxidation Susceptibility |
|---|---|---|---|
| Target compound | 2-Cl-Benzamido, N-(2-Me-Ph) | 0.12 | High (S-oxidation) |
| 2-Amino-N-(4-Cl-Ph) analog | No benzamido group | 0.03 | Low |
| 2-[(2-Cl-Bz)amino]-N-Me | Methyl vs. phenyl | 0.09 | Moderate |
Stability Under Synthetic Conditions
Comparison with Similar Compounds
Key Data Table
Q & A
Q. What protocols assess metabolic stability in preclinical studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
